tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate
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Overview
Description
tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate: is a synthetic organic compound with the molecular formula C23H30N2O2. It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) as part of its structure. This compound is often used in organic synthesis and medicinal chemistry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method involves the use of tert-butyl chloroformate and the corresponding pyrrolidine derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Corresponding oxidized carbamate derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology and Medicine: This compound is used in medicinal chemistry for the development of pharmaceutical agents. It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates for treating neurological disorders .
Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making it useful in drug development .
Comparison with Similar Compounds
tert-butyl carbamate: A simpler carbamate derivative used in similar applications.
N-benzyl carbamate: Another carbamate derivative with different substituents on the nitrogen atom.
Phenylpyrrolidine derivatives: Compounds with similar pyrrolidine structures but different functional groups.
Uniqueness: tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate is unique due to its specific combination of functional groups, which provides distinct chemical reactivity and biological activity. Its structure allows for selective interactions with molecular targets, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)24-14-20-16-25(15-18-10-6-4-7-11-18)17-21(20)19-12-8-5-9-13-19/h4-13,20-21H,14-17H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTKAKUBBDISOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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